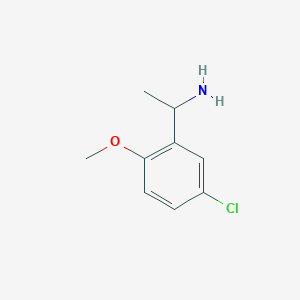

1-(5-Chloro-2-methoxyphenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNZHQUDSYIJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)ethanamine: Synthesis, Analysis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(5-Chloro-2-methoxyphenyl)ethanamine, a key chiral building block in medicinal chemistry. We will delve into its chemical identity, stereochemistry, synthesis, analytical characterization, and its strategic importance in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their research and development pipelines.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted phenethylamine derivative. The presence of a chloro and a methoxy group on the phenyl ring, combined with a chiral center at the alpha-carbon of the ethylamine side chain, imparts specific properties that are highly valuable in drug design.

The molecule exists as a racemic mixture and as individual enantiomers. The specific stereochemistry is critical, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

| Identifier | Racemic Mixture | (R)-Enantiomer |

| CAS Number | 35253-21-5[1] | 1213005-17-4 |

| Molecular Formula | C₉H₁₂ClNO | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol [1] | 185.65 g/mol |

| IUPAC Name | This compound | (1R)-1-(5-Chloro-2-methoxyphenyl)ethanamine |

| SMILES | CC(C1=C(C=CC(=C1)Cl)OC)N[1] | CN |

The Strategic Role in Medicinal Chemistry

The 5-chloro-2-methoxyphenyl moiety is a privileged scaffold in modern drug discovery. The interplay between the electron-withdrawing chloro group and the electron-donating, hydrogen-bond-accepting methoxy group allows for fine-tuning of a molecule's interaction with biological targets and its metabolic properties.[2][3]

-

Chloro Group : Enhances membrane permeability and metabolic stability, and can participate in halogen bonding with protein residues.

-

Methoxy Group : Can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a key consideration in prodrug design or in modulating the pharmacokinetic profile.[2]

This structural motif is found in compounds targeting a range of biological systems, including the central nervous system. For instance, the core structure bears resemblance to psychoactive phenethylamines like 25C-NBOMe, which are potent agonists of serotonin receptors, indicating the potential for this scaffold to be adapted for neurological drug targets.[4]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is paramount for its use in pharmaceutical development. The most common strategies involve asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Reductive Amination

A robust and scalable method for producing the chiral amine is through the asymmetric reductive amination of the corresponding ketone, 5-chloro-2-methoxyacetophenone. This process involves the condensation of the ketone with a chiral amine to form a chiral imine, which is then diastereoselectively reduced.

Sources

- 1. This compound (35253-21-5) for sale [vulcanchem.com]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 25C-NBOMe - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Chemical Properties of 1-(5-Chloro-2-methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloro-2-methoxyphenyl)ethanamine is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a chlorinated and methoxylated phenyl ring coupled to an ethanamine side chain, makes it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, offering insights for researchers engaged in the development of new chemical entities. The racemic form is identified by the CAS number 35253-21-5 , while the (R)-enantiomer is designated by CAS number 1213005-17-4 [1][2].

Physicochemical Properties

While specific experimentally determined physicochemical data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its structure and data from chemical suppliers.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₁₂ClNO | [1] |

| Molecular Weight | 185.65 g/mol | [1] |

| Physical Form | Liquid | Inferred from supplier data |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Solubility in water is likely to be low. | General chemical principles |

| Boiling Point | Not specified in available literature. | |

| Melting Point | Not applicable (liquid at room temperature). |

Synthesis of this compound

The most logical and widely employed synthetic route to this compound is the reductive amination of its corresponding ketone precursor, 5-Chloro-2-methoxyacetophenone. This two-step process, involving the formation of an imine followed by its reduction, is a cornerstone of amine synthesis.

Step 1: Synthesis of the Precursor, 5-Chloro-2-methoxyacetophenone

The synthesis of the ketone precursor can be achieved via a Friedel-Crafts acylation of 4-chloroanisole.

Figure 2: Reductive Amination Pathway.

Experimental Protocol: Reductive Amination

-

Dissolve 5-Chloro-2-methoxyacetophenone in a suitable solvent such as methanol or ethanol.

-

Add an ammonia source, for example, ammonium acetate, to the solution.

-

Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

-

Once imine formation is evident (which can be monitored by TLC or IR spectroscopy), a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) is added portion-wise.[3] The choice of reducing agent is critical; NaBH₃CN is often preferred as it is less likely to reduce the starting ketone.

-

The reaction is stirred until the reduction of the imine is complete.

-

The reaction mixture is then worked up by quenching with water, followed by extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The resulting crude amine can be purified by distillation under reduced pressure or by column chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the ethanamine side chain, and the amine protons.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 6.8-7.5 ppm). The proton ortho to the methoxy group would likely appear most upfield, while the proton ortho to the chloro group would be further downfield.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

-

Methine Proton (-CH-NH₂): A quartet (if coupled to the methyl group and the amine protons are not exchanging rapidly) around δ 4.0-4.5 ppm.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

-

Methyl Protons (-CH₃): A doublet around δ 1.3-1.5 ppm, coupled to the methine proton.

¹³C NMR: The carbon NMR would show nine distinct signals.

-

Aromatic Carbons: Six signals in the range of δ 110-160 ppm. The carbon bearing the methoxy group would be the most deshielded.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Methine Carbon (-CH-NH₂): A signal in the range of δ 45-55 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 185 and an M+2 peak at m/z 187 with an approximate intensity ratio of 3:1, characteristic of a monochlorinated compound. The base peak would likely result from the cleavage of the C-C bond alpha to the nitrogen atom, leading to a fragment at m/z 170.

Infrared (IR) Spectroscopy

Key characteristic IR absorption bands would include:

-

N-H Stretch: A medium to weak band (or a pair of bands for a primary amine) in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

C=C Stretch (aromatic): Peaks around 1600 cm⁻¹ and 1480 cm⁻¹.

-

C-O Stretch (aryl ether): A strong band around 1250 cm⁻¹.

-

C-N Stretch: A band in the 1020-1250 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Potential Applications and Biological Activity

While specific biological activities for this compound are not extensively reported, its structural class, substituted phenethylamines, is well-represented in pharmacologically active compounds. Derivatives of similar chlorinated and methoxylated aromatic compounds have been investigated for a range of biological activities, including antioxidant and leishmanicidal properties.[4][5] The presence of the chiral center also opens up possibilities for stereoselective interactions with biological targets, a critical aspect in modern drug design.

Safety and Handling

Based on safety data for structurally related amines, this compound should be handled with care in a well-ventilated area or fume hood.[6] It is likely to be harmful if swallowed and may cause skin and eye irritation or burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the field of drug discovery. Its preparation via the reductive amination of 5-Chloro-2-methoxyacetophenone is a robust and versatile method. While detailed, publicly available analytical and physicochemical data for this specific compound are limited, a sound understanding of its expected chemical behavior can be derived from the principles of organic chemistry and data from analogous structures. Further research into its biological properties is warranted to explore its full potential as a scaffold for novel therapeutic agents.

References

Sources

- 1. This compound (35253-21-5) for sale [vulcanchem.com]

- 2. 1213005-17-4|(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine|BLD Pharm [bldpharm.com]

- 3. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanamine

This guide provides a comprehensive technical overview of 1-(5-chloro-2-methoxyphenyl)ethanamine, a substituted phenethylamine of significant interest to researchers and professionals in drug development. We will delve into its molecular structure, physicochemical properties, a validated synthetic route, and its potential pharmacological relevance. This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their own investigations.

Introduction and Physicochemical Properties

This compound belongs to the broad class of substituted phenethylamines, a group of compounds known for their diverse psychoactive and physiological effects.[1][2] The specific substitutions of a chloro group at the 5-position and a methoxy group at the 2-position of the phenyl ring are expected to significantly influence its pharmacokinetic and pharmacodynamic properties. The chloro and methoxy groups are frequently utilized in drug discovery to modulate ligand-protein interactions.[3]

The molecular structure of this compound is characterized by a chiral center at the alpha-carbon of the ethylamine side chain, meaning it can exist as two enantiomers. The presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the aromatic ring creates a unique electronic environment that can influence its binding affinity to biological targets.[[“]]

Below is a summary of its key computed physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO | PubChem |

| Molecular Weight | 185.65 g/mol | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| LogP | 2.4 | PubChem |

| CAS Number | 54569-43-4 | PubChem |

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is through the reductive amination of the corresponding ketone, 5-Chloro-2-methoxyacetophenone. This versatile precursor is a key intermediate in various organic and pharmaceutical syntheses.[5] Reductive amination offers a direct and efficient route to primary amines from ketones.[6] Among the various reductive amination protocols, the Leuckart reaction provides a classic and effective one-pot method.[7][8]

Proposed Synthetic Workflow: Leuckart Reaction

The Leuckart reaction utilizes formic acid or its derivatives, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source.[9] The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.[10]

Caption: Synthetic workflow for this compound via the Leuckart reaction.

Detailed Experimental Protocol (Proposed)

This protocol is a well-established procedure for the Leuckart reaction adapted for the synthesis of the target molecule.

Materials:

-

5-Chloro-2-methoxyacetophenone

-

Ammonium formate

-

Formic acid (optional, can improve yield)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-Chloro-2-methoxyacetophenone (1 equivalent) and ammonium formate (3-5 equivalents). A small amount of formic acid (0.5-1 equivalent) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to 160-185°C using a heating mantle. The reaction is typically refluxed for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling the reaction mixture to room temperature, add a 10% aqueous solution of hydrochloric acid. Reflux the mixture for an additional 2-4 hours to hydrolyze the intermediate formamide.

-

Workup: Cool the acidic solution and wash it with diethyl ether to remove any unreacted ketone. Basify the aqueous layer with a concentrated sodium hydroxide solution until a pH of >12 is achieved.

-

Extraction: Extract the liberated amine into diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques as described in the following section. The expected yield for this type of reaction can range from 40-70%, depending on the specific conditions and purification efficiency.

Structural Elucidation and Characterization

Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.5 ppm), likely a doublet, a singlet (or narrow doublet), and a doublet of doublets, corresponding to the three protons on the substituted phenyl ring. CH Proton: A quartet around δ 4.0-4.5 ppm, coupled to the adjacent methyl and NH₂ protons. CH₃ (ethyl) Protons: A doublet around δ 1.3-1.6 ppm, coupled to the CH proton. OCH₃ Protons: A singlet around δ 3.8-4.0 ppm. NH₂ Protons: A broad singlet, the chemical shift of which is concentration and solvent dependent. |

| ¹³C NMR | Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the methoxy group being the most downfield and the carbon bearing the chloro group also significantly shifted. CH Carbon: A signal around δ 50-55 ppm. CH₃ (ethyl) Carbon: A signal in the aliphatic region, around δ 20-25 ppm. OCH₃ Carbon: A signal around δ 55-60 ppm. |

| IR Spectroscopy | N-H Stretch: A broad absorption in the range of 3300-3400 cm⁻¹ characteristic of a primary amine. C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹. C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region. C-O Stretch (ether): A strong absorption around 1250 cm⁻¹. C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z 185, with a characteristic M+2 peak at m/z 187 with approximately one-third the intensity due to the ³⁷Cl isotope. Major Fragmentation: Loss of a methyl group ([M-15]⁺) to form a stable benzylic cation is a likely fragmentation pathway. Cleavage of the C-C bond between the alpha and beta carbons would also be expected. |

Potential Applications and Biological Significance

Substituted phenethylamines are a cornerstone of medicinal chemistry, with members of this class acting on a wide array of biological targets. The primary mechanism of action for many psychoactive phenethylamines involves the modulation of monoamine neurotransmitter systems, including serotonin (5-HT) and dopamine (DA) pathways.[2]

Hypothetical Signaling Pathway Involvement

Based on the structural similarity to known psychoactive compounds, this compound could potentially interact with serotonin and dopamine receptors. The interaction with these receptors can trigger a cascade of intracellular signaling events.

Caption: A hypothetical signaling pathway for this compound.

The specific substitutions on the phenyl ring would dictate the receptor subtype selectivity and whether the compound acts as an agonist or antagonist. For instance, N-benzyl substitution on phenethylamines has been shown to increase affinity and potency at the 5-HT2A receptor. Furthermore, phenethylamine derivatives are known to influence dopamine reuptake and release, which is a key mechanism in their psychostimulant effects.[6]

Future Research Directions

Given the rich pharmacology of the phenethylamine scaffold, this compound represents a compelling candidate for further investigation. Key areas for future research include:

-

Enantioselective Synthesis and Characterization: The synthesis and separation of the individual enantiomers are crucial, as they are likely to exhibit different pharmacological profiles.

-

In Vitro Receptor Binding and Functional Assays: A comprehensive screening against a panel of neurotransmitter receptors and transporters would elucidate the specific molecular targets.

-

In Vivo Behavioral Studies: Animal models can be used to assess the potential psychoactive, antidepressant, or anxiolytic effects of the compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications to the substitution pattern would provide valuable insights for the rational design of new therapeutic agents.

Conclusion

This compound is a structurally interesting molecule with the potential for significant biological activity. This guide has provided a detailed overview of its properties, a robust synthetic strategy, and a framework for its characterization and further investigation. The insights and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the exploration of this and related compounds as potential therapeutic agents.

References

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

5-Chloro-2-methoxyacetophenone. (n.d.). Chem-Impex. Retrieved January 22, 2026, from [Link]

-

Interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]

-

Substituted phenethylamine. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

- Method for the synthesis of substituted formylamines and substituted amines. (n.d.). Google Patents.

-

Mass Spectrometry - Fragmentation Patterns. (n.d.). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Retrieved January 22, 2026, from [Link]

-

The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (n.d.). Google Patents.

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Retrieved January 22, 2026, from [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

-

Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

-

N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. (2015). PubMed. Retrieved January 22, 2026, from [Link]

-

BJOC - Search Results. (n.d.). Beilstein Journals. Retrieved January 22, 2026, from [Link]

-

1,5-BIS-(PARA-METHOXYPHENYL)-3-PENTADIENONE - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

-

Fragmentation Patterns in Mass Spectrometry (1.2.5). (n.d.). TutorChase. Retrieved January 22, 2026, from [Link]

-

Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

-

Leuckart reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Parallels between the chloro and methoxy groups for potency optimization. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

-

Does Phenethylamine (PEA) increase dopamine release in the brain?. (n.d.). Consensus. Retrieved January 22, 2026, from [Link]

-

Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009). PMC - NIH. Retrieved January 22, 2026, from [Link]

-

Substituted phenethylamine. (n.d.). Grokipedia. Retrieved January 22, 2026, from [Link]

-

(PDF) Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved January 22, 2026, from [Link]

-

2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. (2011). NCBI. Retrieved January 22, 2026, from [Link]

-

Phenethylamine. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

1-(4-Methoxyphenyl)ethanamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

1-(5-Chloro-2-methoxyphenyl)piperazine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube. Retrieved January 22, 2026, from [Link]

-

An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

IS NIR Spectra. (n.d.). Retrieved January 22, 2026, from [Link]

-

The Leuckart Reaction: A Study of the Mechanism. (n.d.). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 4. consensus.app [consensus.app]

- 5. Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 9. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloro-2-methoxyphenyl)ethanamine is a key chiral building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a substituted phenyl ring and a chiral amine, makes it a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic pathways to obtain this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for achieving high enantiomeric purity.

Core Synthesis Strategy: A Two-Step Approach

The most common and industrially scalable synthesis of this compound involves a two-step process. The first step is the Friedel-Crafts acylation of a suitable starting material to form the corresponding ketone, 5-Chloro-2-methoxyacetophenone. This intermediate is then converted to the desired amine via reductive amination.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Ketone Intermediate: 5-Chloro-2-methoxyacetophenone

The synthesis of the key intermediate, 5-Chloro-2-methoxyacetophenone, is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring of 4-chloroanisole.

Reaction Mechanism and Causality

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is employed to generate this intermediate from an acylating agent such as acetyl chloride or acetic anhydride. The methoxy group (-OCH₃) on the 4-chloroanisole is an ortho-, para-directing group due to its electron-donating nature, which activates these positions for electrophilic attack. The chloro group (-Cl) is also ortho-, para-directing but is a deactivating group. The regioselectivity of the acylation is primarily governed by the strongly activating methoxy group, leading to the desired 5-chloro-2-methoxyacetophenone as the major product.

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a similar synthesis of p-methoxyacetophenone and is expected to yield the desired product with high selectivity[1].

Materials:

-

4-Chloroanisole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of 4-chloroanisole (1.0 equivalent) in anhydrous DCM via the dropping funnel.

-

Acylation: While maintaining the temperature at 0-5 °C, add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension over a period of 1-2 hours.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl (approximately 2-3 equivalents). This will decompose the aluminum chloride complex.

-

Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with water, followed by a saturated NaHCO₃ solution, and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to afford 5-Chloro-2-methoxyacetophenone as a solid.

| Parameter | Value |

| Starting Material | 4-Chloroanisole |

| Reagents | Acetyl chloride, AlCl₃ |

| Solvent | Dichloromethane |

| Temperature | 0-5 °C |

| Typical Yield | >80% |

Part 2: Synthesis of the Final Product: this compound

The conversion of 5-Chloro-2-methoxyacetophenone to the target amine can be achieved through several reductive amination methods. The choice of method often depends on the desired scale, available reagents, and safety considerations.

Method A: Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic one-pot method for the reductive amination of ketones using ammonium formate or formamide as both the amine source and the reducing agent[2][3]. The reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to the primary amine[4].

Caption: Leuckart-Wallach reaction pathway.

Materials:

-

5-Chloro-2-methoxyacetophenone

-

Ammonium formate

-

Formic acid

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Reaction Mixture: In a round-bottom flask, mix 5-Chloro-2-methoxyacetophenone (1.0 equivalent) with an excess of ammonium formate (3-5 equivalents). Add a small amount of formic acid to facilitate the reaction.

-

Heating: Heat the mixture to 160-185 °C for several hours. The reaction progress can be monitored by TLC.

-

Hydrolysis: After cooling, add concentrated HCl to the reaction mixture and reflux for several hours to hydrolyze the intermediate formamide.

-

Work-up: Cool the mixture and make it basic by the addition of a NaOH solution.

-

Extraction: Extract the product with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be further purified by distillation under reduced pressure.

| Parameter | Value |

| Starting Material | 5-Chloro-2-methoxyacetophenone |

| Reagents | Ammonium formate, Formic acid |

| Temperature | 160-185 °C |

| Typical Yield | Moderate to good |

Method B: Reductive Amination with Sodium Borohydride

A milder and often higher-yielding alternative to the Leuckart-Wallach reaction is reductive amination using a reducing agent such as sodium borohydride in the presence of an ammonia source, like ammonium acetate[5][6]. This method typically proceeds at or below room temperature.

Materials:

-

5-Chloro-2-methoxyacetophenone

-

Ammonium acetate

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

Imine Formation: Dissolve 5-Chloro-2-methoxyacetophenone (1.0 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the mixture in an ice bath and slowly add sodium borohydride (1.5-2.0 equivalents) in portions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.

-

Quenching: Carefully add water to quench the excess sodium borohydride.

-

Work-up: Remove the methanol under reduced pressure. Add water to the residue and make the solution basic with NaOH solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography or distillation.

| Parameter | Value |

| Starting Material | 5-Chloro-2-methoxyacetophenone |

| Reagents | Ammonium acetate, Sodium borohydride |

| Solvent | Methanol |

| Temperature | 0 °C to room temperature |

| Typical Yield | Good to excellent |

Part 3: Achieving Enantiomeric Purity

For many pharmaceutical applications, a single enantiomer of this compound is required. This can be achieved through either the resolution of the racemic mixture or by asymmetric synthesis.

Chiral Resolution via Diastereomeric Salt Formation

A common and effective method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent[7]. For a basic amine like our target molecule, a chiral acid such as (+)- or (-)-tartaric acid is an excellent choice[8][9]. The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.

Caption: Workflow for chiral resolution.

Materials:

-

Racemic this compound

-

(+)-Tartaric acid (or (-)-tartaric acid)

-

Methanol or Ethanol

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Salt Formation: Dissolve the racemic amine (1.0 equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in a minimal amount of hot methanol.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Enrichment: The enantiomeric excess (e.e.) of the amine in the crystalline salt can be determined by chiral HPLC. If necessary, the salt can be recrystallized from fresh methanol to improve the e.e.

-

Liberation of the Free Amine: Suspend the diastereomeric salt in water and add NaOH solution until the salt dissolves and the solution is basic.

-

Extraction and Purification: Extract the free amine with diethyl ether, dry the organic layer, and remove the solvent to yield the enantiomerically enriched amine.

| Parameter | Value |

| Starting Material | Racemic this compound |

| Resolving Agent | (+)- or (-)-Tartaric Acid |

| Technique | Fractional Crystallization |

| Expected Outcome | Enantiomerically enriched amine |

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution[10]. Two primary strategies for the asymmetric synthesis of the target amine are the enantioselective reduction of the ketone intermediate and the asymmetric reductive amination.

1. Enantioselective Reduction of 5-Chloro-2-methoxyacetophenone:

This approach involves the reduction of the prochiral ketone to a chiral alcohol using a chiral reducing agent or a catalyst. The resulting chiral alcohol can then be converted to the amine with retention of stereochemistry, for example, via a Mitsunobu reaction followed by hydrolysis of the resulting phthalimide.

2. Asymmetric Reductive Amination:

This method involves the reaction of the ketone with an amine source in the presence of a chiral catalyst or a chiral auxiliary. For example, a chiral auxiliary can be temporarily attached to the amine nitrogen, directing the reduction of the C=N bond from a specific face, leading to the preferential formation of one enantiomer of the amine[11][12].

The development of a specific asymmetric synthesis protocol requires significant optimization of the chiral catalyst or auxiliary, as well as the reaction conditions, to achieve high enantioselectivity.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the development of new pharmaceuticals. The two-step synthesis involving Friedel-Crafts acylation followed by reductive amination is a robust and scalable route. Furthermore, the availability of reliable methods for chiral resolution and the potential for asymmetric synthesis provide pathways to obtain the enantiomerically pure compound required for many applications in drug discovery and development. The choice of the specific synthetic route and method for achieving enantiopurity will depend on factors such as scale, cost, and the specific requirements of the research or development program.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211.

- CN103304395A. (2013). Method for synthesizing metoxyl acetophenone.

- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Ordóñez, M., & Cativiela, C. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(15), 9487-9576.

-

Chemistry LibreTexts. (2024). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

- CN105237422A. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

- Moore, M. L. (1949). The Leuckart Reaction. In Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc.

- Gadhwal, S., & Boruah, R. C. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 52B(2), 287-291.

- Davies, S. G., & Fletcher, A. M. (2005). Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents.

- EP3280701B1. (2019).

-

Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Retrieved from [Link]

- Yang, L., Dai, R., Liu, W., & Deng, Y. (n.d.).

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

- Evans, D. A. (2008). Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Organic Synthesis II (pp. 1-35). Elsevier.

-

chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]

- DE10331083B4. (2005).

- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica, 47, 1046-1049.

Sources

- 1. CN103304395A - Method for synthesizing metoxyl acetophenone - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scispace.com [scispace.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Data of 1-(5-Chloro-2-methoxyphenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Expected Spectroscopic Features

The chemical structure of 1-(5-Chloro-2-methoxyphenyl)ethanamine is presented below. The key structural features that will influence its spectroscopic data are the substituted aromatic ring, the methoxy group, the ethylamine side chain, and the chlorine substituent.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

1H NMR Spectroscopy

The proton NMR (1H NMR) spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound, we can predict the following signals:

Predicted 1H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality Behind Experimental Choices |

| ~ 7.2 | d | 1H | Ar-H (meta to -OCH3) | The aromatic protons will appear in the downfield region (6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts are influenced by the electronic effects of the substituents. |

| ~ 6.9 | dd | 1H | Ar-H (para to -OCH3) | The methoxy group is an electron-donating group, which will shield the ortho and para protons, causing them to appear at a relatively lower chemical shift. |

| ~ 6.8 | d | 1H | Ar-H (ortho to -OCH3) | The chlorine atom is an electron-withdrawing group, which will deshield the ortho and para protons. The interplay of these effects will determine the final chemical shifts. |

| ~ 4.1 | q | 1H | -CH (NH2)CH3 | The methine proton adjacent to the amine group will be a quartet due to coupling with the three protons of the methyl group (n+1 rule).[3] |

| ~ 3.8 | s | 3H | -OCH 3 | The methoxy protons will appear as a singlet as they have no adjacent protons to couple with. |

| ~ 1.5 | br s | 2H | -NH 2 | The amine protons often appear as a broad singlet and their chemical shift can vary depending on the solvent and concentration. |

| ~ 1.4 | d | 3H | -CH(NH2)CH 3 | The methyl protons of the ethylamine side chain will be a doublet due to coupling with the adjacent methine proton. |

Experimental Protocol: 1H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: Room temperature.

-

-

Data Acquisition: Acquire the 1H NMR spectrum using a standard pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Caption: Experimental workflow for 1H NMR spectroscopy.

13C NMR Spectroscopy

The carbon-13 NMR (13C NMR) spectrum provides information about the different carbon environments in the molecule.

Predicted 13C NMR Data

| Chemical Shift (ppm) | Assignment | Causality Behind Experimental Choices |

| ~ 155 | C -OCH3 (Aromatic) | The carbon attached to the electronegative oxygen of the methoxy group will be significantly deshielded and appear at a high chemical shift.[4] |

| ~ 130 | C -Cl (Aromatic) | The carbon atom directly bonded to the chlorine atom will also be deshielded. |

| ~ 128 | Quaternary Aromatic C | The quaternary carbon of the aromatic ring to which the ethylamine side chain is attached. |

| ~ 127 | Aromatic C H | Aromatic methine carbon. |

| ~ 118 | Aromatic C H | Aromatic methine carbon. |

| ~ 112 | Aromatic C H | Aromatic methine carbon. |

| ~ 56 | -OC H3 | The carbon of the methoxy group will appear in the typical range for such carbons (50-65 ppm).[5] |

| ~ 50 | -C H(NH2)CH3 | The methine carbon of the ethylamine side chain. |

| ~ 24 | -CH(NH2)C H3 | The methyl carbon of the ethylamine side chain will appear in the upfield region. |

Experimental Protocol: 13C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for 1H NMR spectroscopy.

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Decoupling: Proton-decoupled mode to obtain singlets for all carbon signals.

-

-

Data Acquisition: Acquire the 13C NMR spectrum. A larger number of scans may be required compared to 1H NMR due to the lower natural abundance of 13C.

-

Data Processing: Process the data similarly to the 1H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable ionization method.

Predicted Mass Spectrometry Data

| m/z | Interpretation | Causality Behind Experimental Choices |

| 186/188 | [M+H]+ | The protonated molecular ion peak. The presence of a chlorine atom will result in an isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks. |

| 171/173 | [M+H - NH3]+ | Loss of ammonia is a common fragmentation pathway for primary amines. |

| 155 | [M+H - NH2CH3]+ | Cleavage of the C-C bond between the aromatic ring and the ethylamine side chain. |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument Setup:

-

Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

-

Mode: Positive ion mode.

-

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Caption: Predicted ESI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Functional Group | Vibrational Mode |

| 3400-3300 | N-H | Stretching (amine) |

| 3000-2850 | C-H | Stretching (aliphatic) |

| 1600-1450 | C=C | Stretching (aromatic) |

| 1250-1200 | C-O | Stretching (aryl ether) |

| 1100-1000 | C-N | Stretching (amine) |

| 800-600 | C-Cl | Stretching |

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.

-

Instrument Setup:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm-1.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted 1H NMR, 13C NMR, Mass Spectrometry, and IR data, along with the detailed experimental protocols, will serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related compounds. The provided information is based on established spectroscopic principles and data from structurally analogous molecules, ensuring a high degree of scientific integrity and practical utility.

References

-

ACS Publications. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. [Link]

-

NIST WebBook. Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. [Link]

-

PubChem. 1-(4-Methoxyphenyl)ethanamine. [Link]

-

OPUS at UTS. Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

ResearchGate. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity. [Link]

-

ResearchGate. IR spectrum of poly(2-chloroaniline). [Link]

-

Wikipedia. Substituted phenethylamine. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]

-

PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

Chemsrc. CAS#:1368597-83-4 | 1-(5-Chloro-2-fluorophenyl)-2-(methylamino)ethan-1-one. [Link]

-

PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

1-(5-Chloro-2-methoxyphenyl)ethanamine NMR and mass spectrometry data

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5-Chloro-2-methoxyphenyl)ethanamine

Introduction: The Analytical Imperative for Novel Chemical Entities

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This compound is a substituted phenethylamine derivative, a class of compounds that serves as a foundational scaffold for a wide array of pharmacologically active agents. Its precise molecular architecture, defined by the substitution pattern on the aromatic ring and the chiral center of the ethylamine side chain, dictates its potential biological interactions. Therefore, rigorous analytical characterization is not merely a procedural step but the cornerstone of its scientific and developmental value.

This guide provides a comprehensive analysis of the mass spectrometry and nuclear magnetic resonance (NMR) data for this compound. As a senior application scientist, the narrative herein moves beyond a simple recitation of data, focusing instead on the causality behind the spectral features. We will explore how fundamental principles of molecular fragmentation and nuclear spin interactions are leveraged to build an unassailable structural proof, offering field-proven insights for researchers engaged in the synthesis and characterization of complex small molecules.

Part 1: Mass Spectrometry - Elucidating the Molecular Blueprint and Fragmentation Pathway

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and deducing its structural components through controlled fragmentation. For this compound, Electron Ionization (EI) is the method of choice due to its ability to generate reproducible fragmentation patterns that serve as a molecular fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The choice of GC-MS is deliberate; it provides separation of the analyte from potential impurities prior to its introduction into the mass spectrometer, ensuring the resulting spectrum is of the pure compound.

-

Sample Preparation: A dilute solution of this compound (approx. 1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane.

-

Gas Chromatography:

-

Instrument: Agilent 7890B GC System coupled to a 5977A MSD.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet Temperature: 250°C.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes. This gradient ensures good peak shape and elution.

-

-

Mass Spectrometry:

-

Ionization Source: Electron Impact (EI) at 70 eV. This standard energy level ensures extensive and reproducible fragmentation.[2]

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Data Interpretation: Molecular Ion and Fragmentation Analysis

The resulting mass spectrum provides two critical pieces of information: the molecular weight and the fragmentation pattern, which reveals the molecule's substructures.

-

Molecular Ion (M⁺): The molecular formula is C₉H₁₂ClNO. The calculated monoisotopic mass is 185.06 u. A key feature is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion will appear as a pair of peaks: the M⁺ peak at m/z 185 and an M+2 peak at m/z 187, with an intensity ratio of approximately 3:1. This isotopic signature is a definitive confirmation of the presence of one chlorine atom.

-

Base Peak and Key Fragments: The most significant fragmentation in phenethylamines is the benzylic cleavage, where the bond between the alpha and beta carbons of the side chain breaks. This is a highly favored process as it results in a resonance-stabilized benzylic cation.[3]

-

Loss of Methyl Radical (•CH₃): The primary fragmentation event is the loss of the terminal methyl group to form a highly stable iminium cation. This fragment is expected to be the base peak (the most intense peak) in the spectrum.

-

m/z 170/172: [M - CH₃]⁺. This fragment retains the chlorine atom, so it will also exhibit the characteristic 3:1 isotopic pattern.

-

-

The table below summarizes the expected key ions in the EI-MS spectrum.

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Structure | Fragmentation Pathway | Relative Intensity |

| 185 | 187 | [C₉H₁₂ClNO]⁺ | Molecular Ion (M⁺) | Moderate |

| 170 | 172 | [C₈H₉ClNO]⁺ | [M - CH₃]⁺ | High (Base Peak) |

| 142 | 144 | [C₇H₅ClO]⁺ | [M - CH₃ - CH₂NH]⁺ | Moderate |

Visualization of the Fragmentation Pathway

The logical flow of molecular fragmentation can be visualized using a directed graph.

Caption: Proposed EI-MS fragmentation of this compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Atomic Connectivity

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule, allowing for a complete mapping of its structure.

Molecular Structure and Expected Resonances

First, we must identify the unique (non-equivalent) proton and carbon environments in the molecule.

-

Proton Environments (8): H3, H4, H6 (aromatic), CH, NH₂, OCH₃, CH₃.

-

Carbon Environments (9): C1, C2, C3, C4, C5, C6 (aromatic), CH, OCH₃, CH₃.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

-

Sample Preparation: Approximately 10-15 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Spectrometer: Bruker Avance III 400 MHz spectrometer.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

-

Data Acquisition: 16-32 scans are typically acquired to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation:

The chemical shifts are influenced by electron-donating (methoxy) and electron-withdrawing (chloro) groups, as well as spin-spin coupling between adjacent protons. The n+1 rule is used to predict the multiplicity of the signals.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~ 7.25 | d | J ≈ 2.5 Hz | 1H | H-6 | Ortho to chloro group, meta coupling to H-4. |

| ~ 7.15 | dd | J ≈ 8.5, 2.5 Hz | 1H | H-4 | Ortho to H-3, meta to H-6. |

| ~ 6.75 | d | J ≈ 8.5 Hz | 1H | H-3 | Ortho to methoxy group and H-4. |

| ~ 4.15 | q | J ≈ 6.5 Hz | 1H | CH | Coupled to the three protons of the adjacent CH₃ group (n+1=4). |

| ~ 3.85 | s | - | 3H | OCH₃ | Singlet, no adjacent protons. |

| ~ 1.60 | br s | - | 2H | NH₂ | Broad singlet due to quadrupole broadening and exchange; integration can vary. |

| ~ 1.40 | d | J ≈ 6.5 Hz | 3H | CH₃ | Coupled to the single methine proton (n+1=2). |

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

Experimental Protocol:

-

Sample Preparation: Same as for ¹H NMR.

-

Spectrometer: Bruker Avance III 100 MHz spectrometer.

-

Reference: The CDCl₃ solvent peak (triplet at δ ~77.16 ppm) is used for referencing.

-

Data Acquisition: Proton-decoupled mode is used, resulting in singlets for each unique carbon. Several hundred to a few thousand scans may be required.

Predicted ¹³C NMR Data and Interpretation:

Chemical shifts are predicted based on substituent effects. The methoxy group causes a strong downfield shift on the carbon it's attached to (C2) and an upfield shift on ortho/para carbons. The chloro group causes a moderate downfield shift.[5]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155.0 | C2 | Aromatic C attached to electron-donating OCH₃ group. |

| ~ 139.0 | C1 | Quaternary aromatic C attached to the ethylamine side chain. |

| ~ 129.0 | C4 | Aromatic CH. |

| ~ 128.5 | C6 | Aromatic CH. |

| ~ 125.0 | C5 | Aromatic C attached to the electronegative Cl atom. |

| ~ 111.0 | C3 | Aromatic CH, shielded by the OCH₃ group. |

| ~ 55.5 | OCH₃ | Typical range for a methoxy carbon.[6] |

| ~ 45.0 | CH | Aliphatic methine carbon attached to nitrogen. |

| ~ 24.0 | CH₃ | Aliphatic methyl carbon. |

Visualization of the Molecular Structure with NMR Assignments

Caption: Molecular structure with atom labels for NMR assignments.

Conclusion: A Synergistic Approach to Structural Verification

The combination of mass spectrometry and NMR spectroscopy provides a powerful and synergistic toolkit for the structural elucidation of this compound. Mass spectrometry confirms the molecular weight and the presence of a chlorine atom while revealing a logical, predictable fragmentation pattern dominated by the formation of a stable benzylic cation. Concurrently, ¹H and ¹³C NMR spectroscopy provides an exhaustive map of the atomic connectivity, confirming the precise substitution pattern on the aromatic ring and the structure of the ethylamine side chain. The predicted data, grounded in established spectroscopic principles and comparison with analogous structures, forms a self-validating system. For any researcher synthesizing or utilizing this compound, the data and interpretations presented in this guide serve as a benchmark for ensuring material identity, purity, and quality, thereby upholding the standards of scientific integrity.

References

-

PubChem. 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]

-

Supplementary Information for Catalytic Hydroboration of Imines. Supporting information document. [Link]

-

Ferreira, B., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. [Link]

-

Clark, J. (2022). interpreting C-13 NMR spectra. Chemguide. [Link]

-

mzCloud. 2-(2,5-Dimethoxyphenyl) ethylamine. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

-

Zhang, T., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Purity and Characterization of 1-(5-Chloro-2-methoxyphenyl)ethanamine

Abstract

This technical guide provides a comprehensive framework for establishing the purity and confirming the identity of 1-(5-Chloro-2-methoxyphenyl)ethanamine, a chiral intermediate of significant interest in pharmaceutical synthesis. As the stereochemistry of active pharmaceutical ingredients (APIs) is critical to their efficacy and safety, rigorous control over the enantiomeric purity of their building blocks is paramount.[1][] This document outlines field-proven methodologies for the synthesis of the racemic compound, its purification, chiral resolution, and the definitive analytical techniques required for its complete characterization. It is intended for researchers, process chemists, and quality control analysts in the drug development sector, providing both the theoretical basis and practical, step-by-step protocols for ensuring the quality of this vital intermediate.

Introduction: The Strategic Importance of Chiral Purity

This compound is a substituted phenylethylamine derivative. Its structural motifs are common in a variety of pharmacologically active molecules. The presence of a chiral center at the alpha-carbon of the ethylamine side chain means the compound exists as a pair of enantiomers. In drug development, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[3] Therefore, regulatory authorities mandate strict control over the stereochemical identity of new drug substances.[4]

Ensuring the enantiomeric purity of an API often begins with the chiral intermediates used in its synthesis.[] A robust and well-characterized intermediate like this compound simplifies downstream processing, minimizes the formation of difficult-to-remove diastereomeric impurities, and ultimately leads to a safer and more effective final drug product. This guide is structured to provide a logical workflow, from initial synthesis to final characterization, that establishes a self-validating system of quality control.

Synthesis and Initial Purification of Racemic this compound

The most direct and industrially scalable synthesis of the racemic amine proceeds via the reductive amination of the corresponding ketone, 5-Chloro-2-methoxyacetophenone. This ketone is a known versatile intermediate in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory agents.[5]

Synthesis via Reductive Amination

Reductive amination is a powerful transformation that converts a ketone into an amine. The reaction typically proceeds in one pot, where the ketone first reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.

Caption: Reductive amination workflow.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 5-Chloro-2-methoxyacetophenone (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the internal temperature below 10 °C. Sodium cyanoborohydride is a preferred reducing agent as it is selective for the imine over the ketone.[6][7]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Workup: Quench the reaction by the slow addition of 2M HCl. Concentrate the mixture under reduced pressure to remove the methanol. Add water and wash with dichloromethane (DCM) to remove any unreacted starting material.

-

Isolation: Basify the aqueous layer to pH >12 with 6M NaOH. Extract the product with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine, typically as an oil.

Purification of the Racemic Amine

The crude product will contain residual reagents and minor byproducts. Purification by column chromatography is necessary to ensure the material is suitable for subsequent chiral resolution.

Experimental Protocol: Achiral Column Chromatography

-

Column Preparation: Prepare a silica gel column packed with a slurry of silica in the chosen eluent system. A common and effective system for amines is a gradient of hexane and ethyl acetate.[8][9]

-

Loading: Adsorb the crude amine onto a small amount of silica gel and load it onto the column.

-

Elution: Elute the column with a gradient, starting with 100% hexanes and gradually increasing the polarity by adding ethyl acetate. The less polar impurities will elute first.

-

Fraction Collection: Collect fractions and analyze by TLC, staining with a suitable agent (e.g., ninhydrin for amines).

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified racemic this compound.

Chiral Resolution: Isolating the Enantiomers

With the purified racemic amine in hand, the next critical step is the separation of the two enantiomers. Two primary methods are widely employed: classical resolution via diastereomeric salt formation and preparative chiral chromatography.

Classical Resolution via Diastereomeric Salt Formation

This technique remains one of the most cost-effective and scalable methods for chiral separation.[10] It relies on the principle that when a racemic mixture of a base (the amine) is reacted with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed. These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[1][11] Tartaric acid and its derivatives are highly effective resolving agents for amines.[1][12]

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the purified racemic amine (1.0 eq) in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve an equimolar amount of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) (0.5 eq, as it is a diacid) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the acid solution to the amine solution with stirring. The diastereomeric salt of one enantiomer should begin to precipitate. Allow the mixture to cool slowly to room temperature, and then potentially to 0-5 °C to maximize the yield of the less soluble salt.

-

Isolation of Diastereomer: Collect the precipitated solid by filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt.

-

Liberation of the Free Amine: Suspend the collected salt in water and add a strong base (e.g., 6M NaOH) until the pH is >12. Extract the liberated free amine into an organic solvent (e.g., DCM).

-

Purity Check: Dry and concentrate the organic layer. Analyze the resulting amine by chiral HPLC to determine its enantiomeric excess (e.e.). The mother liquor from step 3 can be processed similarly to recover the other enantiomer.

Preparative Chiral Chromatography (HPLC/SFC)

For higher throughput or when classical resolution is challenging, preparative chiral chromatography offers a powerful alternative.[13] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.[14] Polysaccharide-based CSPs are particularly versatile for separating a wide range of chiral compounds, including amines.

Method Development Insights

-

Column Selection: Start with polysaccharide-based columns such as those with amylose or cellulose derivatives (e.g., Chiralpak® series).

-

Mobile Phase: For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typical. Small amounts of an amine additive (e.g., diethylamine) are often required to improve peak shape for basic analytes.

-

Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular "green" alternative that uses supercritical CO₂ as the main mobile phase with an alcohol co-solvent. It often provides faster separations and higher efficiency than HPLC.

Comprehensive Characterization and Quality Control

A full suite of analytical techniques must be employed to unambiguously confirm the structure, identity, and purity of this compound.

Structural Elucidation

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Confirms proton environment and connectivity. | Aromatic Region: 3 protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring (~6.8-7.3 ppm). Methoxy Group: A singlet for the -OCH₃ protons (~3.8-3.9 ppm). Methine Proton: A quartet for the -CH(NH₂)CH₃ proton (~4.1-4.3 ppm). Methyl Group: A doublet for the -CH(NH₂)CH₃ protons (~1.4-1.5 ppm). Amine Protons: A broad singlet for the -NH₂ protons (variable chemical shift). |

| ¹³C NMR | Confirms the carbon skeleton. | Aromatic Carbons: 6 distinct signals, including carbons bonded to Cl, O, and the ethylamine group. Methoxy Carbon: Signal around 55-56 ppm. Methine Carbon: Signal around 50-55 ppm. Methyl Carbon: Signal around 24-26 ppm. |